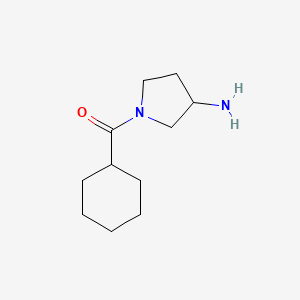

1-Cyclohexanecarbonylpyrrolidin-3-amine

Description

Contextualization of Pyrrolidine-Containing Scaffolds in Chemical Science

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, represents a cornerstone in the architecture of a vast array of biologically active molecules. researchgate.net Its prevalence in natural products, pharmaceuticals, and catalysts underscores its significance in chemical science. The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that is advantageous for molecular recognition and interaction with biological targets. nih.gov This stereochemical complexity, often featuring multiple chiral centers, allows for the generation of diverse molecular shapes, which is a critical aspect in the design of specific and potent therapeutic agents. nih.gov

The versatility of the pyrrolidine scaffold is further enhanced by the ease with which it can be functionalized at various positions, enabling the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Consequently, pyrrolidine derivatives are integral components in a multitude of FDA-approved drugs, validating their importance as privileged structures in drug discovery.

Significance of N-Acyl Pyrrolidin-3-amine Derivatives in Medicinal Chemistry Research

The introduction of an acyl group onto the nitrogen atom of the pyrrolidine ring, and the presence of an amine group at the 3-position, gives rise to the N-acyl pyrrolidin-3-amine scaffold. This structural motif has garnered considerable interest in medicinal chemistry due to its potential to engage in a variety of biological interactions. The amide bond of the N-acyl group can act as a hydrogen bond donor and acceptor, facilitating binding to protein targets.

Research into N-acyl pyrrolidin-3-amine derivatives has revealed their potential as inhibitors of various enzymes and modulators of receptors. For instance, derivatives of this class have been investigated for their activity against N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain. rsc.org Structure-activity relationship (SAR) studies on such compounds have demonstrated that the nature of the acyl group and substituents on the pyrrolidine ring can significantly influence potency and selectivity. rsc.org The 3-amino group provides a crucial point for further chemical modification, allowing for the attachment of various substituents to probe interactions with target proteins and to modulate physicochemical properties such as solubility and cell permeability.

A general synthetic route to N-acyl-3-aminopyrrolidine derivatives often involves the acylation of a suitably protected 3-aminopyrrolidine (B1265635) precursor. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of acyl groups, highlighting the synthetic tractability of this class of compounds.

Overview of Current Research Trajectories Involving 1-Cyclohexanecarbonylpyrrolidin-3-amine

While specific academic publications detailing the biological activities of this compound are not abundant in the public domain, its chemical structure suggests several potential avenues of research. The presence of the cyclohexanecarbonyl group, a bulky and lipophilic moiety, is a key feature. In medicinal chemistry, such groups are often incorporated to enhance binding affinity to hydrophobic pockets within protein targets.

Based on the known activities of structurally related N-acyl pyrrolidine derivatives, research on this compound could be directed towards several therapeutic areas. These include, but are not limited to, the development of novel analgesics, anti-inflammatory agents, and therapeutics for neurological disorders. The exploration of its potential as an inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4) or as a ligand for various G-protein coupled receptors (GPCRs) could also be fruitful research directions.

The synthesis of a library of analogues based on the this compound scaffold, where the 3-amino group is further functionalized, would be a logical next step in elucidating its structure-activity relationships and identifying potential lead compounds for drug development.

Below is a data table summarizing the properties of the parent compound, 3-Aminopyrrolidine, and the subject of this article.

| Property | 3-Aminopyrrolidine | This compound |

| Molecular Formula | C4H10N2 | C11H20N2O |

| Molecular Weight | 86.14 g/mol | 196.29 g/mol |

| CAS Number | 79286-79-6 | 936221-79-3 |

The following interactive data table presents a selection of N-acyl pyrrolidine derivatives and their reported biological activities, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Specific Derivative Example | Biological Target/Activity | Therapeutic Area |

| Pyrrolidine Amide Derivatives | 4g (a derivative with a rigid 4-phenylcinnamoyl group) | N-acylethanolamine acid amidase (NAAA) inhibitor | Anti-inflammatory, Pain |

| Pyrrolidine Pentamine Derivatives | Compound 2700.001 | Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) inhibitor | Antibiotic Resistance |

| N-Acyl Pyrroloquinolones | - | PDE-5 inhibitor | Erectile Dysfunction |

| Pyrrolidine-based Nucleoside Analogs | - | Reverse transcriptase and DNA polymerases | Antiviral, Anticancer |

| Pyrrolidine-2-one Derivatives | Various | Antibacterial | Infectious Diseases |

Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9/h9-10H,1-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMMHHOTNLKIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Cyclohexanecarbonylpyrrolidin 3 Amine

Established Synthetic Pathways to Pyrrolidin-3-amine Core Structures

The synthesis of the pyrrolidine-3-amine scaffold is a foundational step. Established organic chemistry provides robust methods for constructing this heterocyclic amine, with significant research dedicated to controlling its stereochemistry.

Cyclohexanecarbonyl Acylation and Related Amidation Reactions

Once the pyrrolidin-3-amine core is obtained, the final step is the formation of an amide bond with a cyclohexanecarbonyl moiety. This is a standard acylation reaction. The primary amine of the pyrrolidine (B122466) ring acts as a nucleophile, attacking an activated cyclohexanecarboxylic acid derivative.

Commonly employed methods involve the use of cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride (B1165640) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or a milder inorganic base like sodium bicarbonate, serves to neutralize the acidic byproduct (HCl or cyclohexanecarboxylic acid) generated during the reaction. The choice of solvent and temperature can be optimized to ensure high yields and purity. Chemoselective acylation is crucial, especially in the presence of other functional groups, and aqueous mediums can sometimes be employed for greener protocols. researchgate.net

Table 1: Typical Conditions for Cyclohexanecarbonyl Acylation

| Acylating Agent | Base | Solvent | Typical Temperature |

| Cyclohexanecarbonyl chloride | Triethylamine, Pyridine (B92270) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temp |

| Cyclohexanecarboxylic anhydride | Sodium Bicarbonate, Triethylamine | Dichloromethane (DCM), Water | Room Temp |

| Cyclohexanecarboxylic acid | Coupling agents (e.g., DCC, EDC) | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to Room Temp |

Stereoselective Synthesis of Pyrrolidine Ring Systems

Achieving a specific stereoisomer of 1-Cyclohexanecarbonylpyrrolidin-3-amine requires the stereoselective synthesis of the pyrrolidine ring. The pyrrolidine motif is a key component in many natural products and pharmaceuticals, leading to the development of numerous synthetic strategies. mdpi.com

One of the most powerful methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org This approach can generate multiple stereocenters in a single, highly controlled step. acs.orgrsc.org The stereochemical outcome can often be directed by chiral auxiliaries or catalysts. acs.org

Other significant strategies include:

Intramolecular Cyclization: Amination of organoboronates or the cyclization of unsaturated tosylamides can provide pyrrolidine structures. organic-chemistry.org

Ring Construction from Acyclic Precursors: Stereoselective methods for the cyclization of acyclic starting materials are a major focus, allowing for the creation of optically pure pyrrolidine derivatives. mdpi.com

Modification of Chiral Precursors: Starting from readily available chiral molecules, such as the amino acid proline, provides a straightforward entry into enantiomerically pure pyrrolidine systems. mdpi.com

Reductive Amination Cascades: Metal-free, acid-mediated reductive hydroamination cascades of certain enynyl amines have been developed for the stereoselective synthesis of pyrrolidines. organic-chemistry.org

Table 2: Comparison of Stereoselective Pyrrolidine Synthesis Methods

| Method | Key Features | Stereocontrol |

| [3+2] Cycloaddition | Convergent; builds ring and sets stereocenters simultaneously. | High diastereoselectivity, often catalyst- or auxiliary-controlled. acs.orgrsc.org |

| Intramolecular Amination | Forms C-N bond on a pre-existing carbon chain. | Can be highly diastereoselective depending on substrate. organic-chemistry.org |

| From Chiral Pool (e.g., Proline) | Utilizes naturally occurring chirality. | Excellent enantiopurity. mdpi.com |

| Reductive Hydroamination Cascade | Metal-free; concise route to substituted pyrrolidines. | Substrate-controlled diastereoselectivity. organic-chemistry.org |

Advanced and Novel Synthetic Strategies for this compound Analogs

Modern synthetic chemistry offers advanced tools that could be applied to the synthesis of analogs of this compound. These methods provide novel pathways to complex tertiary amines and functionalized heterocyclic systems.

Catalytic Carbon-Hydrogen Amination Cross-Coupling in Tertiary Amine Synthesis

Catalytic C-H amination represents a paradigm shift in amine synthesis, offering a more atom-economical route by avoiding the need for pre-functionalized starting materials. thieme-connect.com In the context of synthesizing analogs, this method could be used to directly couple a pyrrolidine derivative with a cyclohexane (B81311) ring containing an activated C-H bond, or vice-versa. Electrophilic metal catalysis, for instance, has been used for the intermolecular cross-coupling of terminal olefins with secondary amines to furnish complex tertiary amines. nih.gov This approach bypasses the traditional issues of catalyst inhibition by basic amine nucleophiles. nih.gov Such strategies could be envisioned for late-stage functionalization, allowing for the direct introduction of amine groups onto complex scaffolds.

Light-Induced Denitrogenative Alkylarylation and its Application to Pyrrolidine Chemistry

Photochemical methods provide unique reaction pathways driven by the energy of light. Light-induced denitrogenative reactions typically involve the extrusion of molecular nitrogen (N₂) from precursors like diazo compounds or hydrazines to generate highly reactive intermediates. rsc.orgnih.gov For instance, visible-light-mediated processes can generate radicals that participate in coupling reactions. rsc.org This strategy could be applied to pyrrolidine chemistry by designing a precursor, such as a diazoketone, that upon irradiation and nitrogen loss, undergoes rearrangement (e.g., Wolff rearrangement) to form a ketene (B1206846). nih.gov This ketene could then be trapped intramolecularly or intermolecularly to build or functionalize the pyrrolidine ring system, offering a novel route to complex analogs.

Zinc-Mediated Carbonyl Alkylative Amination for α-Trialkyl Tertiary Amines

A significant challenge in amine synthesis is the construction of sterically hindered amines, such as α-trialkyl tertiary amines. nih.govacs.org Traditional methods like carbonyl reductive amination (CRA) often fail with sterically demanding ketones and amines. nih.govacs.org Recently, a zinc-mediated carbonyl alkylative amination (CAA) has been developed as a robust alternative. acs.orgorganic-chemistry.org This multicomponent reaction couples an amine, an aldehyde, and an alkyl donor (derived from a carboxylic acid) to efficiently synthesize complex α-branched amines. nih.govacs.org

The key advantages of the Zn-mediated CAA reaction include:

Broad Scope: It tolerates a wide range of functional groups and is effective for primary amines. organic-chemistry.orgdigitellinc.com

Overcomes Steric Hindrance: It enables the synthesis of α-trialkyl tertiary amines that are inaccessible via traditional CRA. nih.govacs.org

Improved Efficiency: The process eliminates competitive reductive amination side reactions, simplifying purification. acs.orgorganic-chemistry.org

Scalability: The reaction is scalable from micro-scale for high-throughput screening to gram-scale for preparative synthesis. nih.govacs.org

This methodology could be strategically applied to synthesize analogs of this compound where additional substitution is desired on the carbon atom adjacent to the pyrrolidine nitrogen.

Chemo- and Regioselective N-Alkylation and N,N-Dialkylation of Amine Precursors

The primary amine precursor for the synthesis of this compound is pyrrolidin-3-amine. This precursor contains two distinct nitrogen nucleophiles: a primary exocyclic amine at the C3 position and a secondary endocyclic amine within the pyrrolidine ring. The inherent differences in the steric and electronic environments of these two amines allow for chemo- and regioselective functionalization.

Selectivity in N-functionalization: The primary amine is generally more nucleophilic and less sterically hindered than the secondary ring amine. Consequently, reactions with electrophiles such as alkyl halides or acyl chlorides will preferentially occur at the exocyclic nitrogen. Mono-alkylation of the primary amine can typically be achieved by carefully controlling the stoichiometry of the alkylating agent. However, achieving selective mono-alkylation can be challenging, as overalkylation to the corresponding tertiary amine can occur. rsc.orgresearchgate.net

For the synthesis of the title compound, the key transformation is not N-alkylation but rather N-acylation. This reaction, typically involving cyclohexanecarbonyl chloride and pyrrolidin-3-amine, demonstrates high chemoselectivity. The acylation occurs almost exclusively at the more reactive primary amino group to form the desired amide bond, leaving the secondary ring amine untouched. This selectivity is a cornerstone of synthesizing the target molecule without the need for protecting groups on the ring nitrogen, thus improving process efficiency.

Strategies for selective N-alkylation of the pyrrolidine ring nitrogen generally require the primary amine to be protected first. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn), can be installed on the primary amine. Following protection, the secondary ring amine can then be alkylated. Subsequent removal of the protecting group would yield an N-alkylated pyrrolidin-3-amine derivative.

Optimization of Reaction Parameters and Process Efficiencies in this compound Synthesis

The synthesis of this compound is achieved through the formation of an amide bond between a cyclohexanecarboxylic acid derivative and pyrrolidin-3-amine. The efficiency and yield of this reaction are highly dependent on several parameters, including the choice of solvent, temperature, base, and coupling agent or catalyst. researchgate.net A common and efficient method is the reaction of cyclohexanecarbonyl chloride with pyrrolidin-3-amine in the presence of a base to neutralize the hydrogen chloride byproduct. hud.ac.ukfishersci.co.uk

Effect of Solvent: The solvent plays a critical role in solubilizing reactants and influencing reaction rates. Aprotic solvents are typically preferred for this type of acylation. fishersci.co.uk A screening of various solvents would be conducted to determine the optimal medium.

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane (DCM) | 4 | 92 |

| 2 | Tetrahydrofuran (THF) | 5 | 88 |

| 3 | Acetonitrile (MeCN) | 5 | 85 |

| 4 | N,N-Dimethylformamide (DMF) | 3 | 95 |

*Reaction Conditions: Cyclohexanecarbonyl chloride (1.0 equiv.), pyrrolidin-3-amine (1.0 equiv.), Triethylamine (1.1 equiv.), Room Temperature.

Effect of Temperature: Temperature influences the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions. The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm, followed by warming to room temperature.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 12 | 75 |

| 2 | 25 (Room Temp.) | 4 | 92 |

| 3 | 50 | 2 | 91 |

*Reaction Conditions: Cyclohexanecarbonyl chloride (1.0 equiv.), pyrrolidin-3-amine (1.0 equiv.), Triethylamine (1.1 equiv.) in Dichloromethane.

Effect of Base: An organic or inorganic base is crucial for scavenging the HCl generated during the reaction. Tertiary amines like triethylamine (TEA) or pyridine are commonly used. The choice and stoichiometry of the base can impact yield and ease of purification.

| Entry | Base | Equivalents | Yield (%) |

|---|---|---|---|

| 1 | Triethylamine (TEA) | 1.1 | 92 |

| 2 | Pyridine | 1.1 | 89 |

| 3 | Diisopropylethylamine (DIPEA) | 1.1 | 93 |

| 4 | Potassium Carbonate (K₂CO₃) | 1.5 | 80 |

*Reaction Conditions: Cyclohexanecarbonyl chloride (1.0 equiv.), pyrrolidin-3-amine (1.0 equiv.), Room Temperature, 4h in Dichloromethane.

Optimization studies indicate that the reaction proceeds efficiently in solvents like DCM or DMF using a tertiary amine base such as triethylamine or DIPEA at room temperature, leading to high yields of the target compound.

Application of Green Chemistry Principles in the Derivatization of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be effectively applied to the synthesis of this compound to enhance its sustainability.

Alternative Solvents: Many conventional solvents used in amide synthesis, such as DMF and NMP, face increasing regulatory scrutiny due to toxicity concerns. ucl.ac.ukehu.es Research has focused on identifying greener alternatives. For instance, bio-based solvents like Cyrene™ (dihydrolevoglucosenone) and gamma-valerolactone (B192634) (GVL) have emerged as viable replacements in various chemical transformations, including amide synthesis. hud.ac.ukrsc.org Performing the reaction in a greener solvent can significantly reduce the environmental impact of the process.

Catalytic Approaches: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. numberanalytics.com Traditional amide synthesis often relies on stoichiometric activating agents (e.g., carbodiimides) or the conversion of the carboxylic acid to an acid chloride, which generates significant waste. ucl.ac.uk Greener alternatives include:

Biocatalysis: Enzymes, particularly lipases, can catalyze the direct amidation of carboxylic acids and amines under mild, often aqueous, conditions. nih.govrsc.org This approach avoids harsh reagents and can exhibit high selectivity, generating water as the only byproduct. researchgate.netacs.org

Direct Catalytic Amidation: The direct coupling of carboxylic acids and amines can be facilitated by catalysts based on boron or various transition metals (e.g., titanium, ruthenium). numberanalytics.comacs.orgnih.gov These methods often require heat but avoid the pre-activation step, thus improving atom economy.

Solvent-Free Synthesis: In some cases, reactions can be performed without a solvent, for example by heating a mixture of the carboxylic acid and amine with a catalyst like boric acid. bohrium.comresearchgate.net This approach completely eliminates solvent waste.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or electrosynthesis can enhance reaction rates, reduce reaction times, and lower energy consumption compared to conventional heating methods. researchgate.netrsc.org Microwave-assisted synthesis has been shown to be effective for the formation of various heterocyclic compounds. mdpi.com

By integrating these green chemistry principles—such as employing bio-derived solvents, utilizing enzymatic or direct catalytic methods, and exploring energy-efficient reaction conditions—the synthesis of this compound can be made significantly more environmentally benign.

Structure Activity Relationship Sar and Ligand Design Principles for 1 Cyclohexanecarbonylpyrrolidin 3 Amine Derivatives

Design Considerations for N-Acyl Pyrrolidin-3-amine Scaffolds in Ligand Development

The N-acyl pyrrolidin-3-amine framework is a versatile and highly valued scaffold in modern medicinal chemistry and drug discovery. nih.govresearchgate.net The five-membered pyrrolidine (B122466) ring is a prevalent feature in numerous FDA-approved drugs and natural products, owing to its favorable physicochemical properties and synthetic accessibility. nih.govnih.gov Its significance in ligand design is underscored by several key characteristics:

Three-Dimensional (3D) Topology : The sp³-hybridized carbon atoms of the saturated pyrrolidine ring provide a non-planar, three-dimensional structure. nih.govresearchgate.net This 3D coverage is advantageous for exploring the often complex and spatially demanding binding sites of biological targets, offering a distinct advantage over flat, aromatic scaffolds. nih.govnih.gov

Stereochemical Richness : The pyrrolidine ring contains multiple stereogenic centers, allowing for the creation of diverse stereoisomers. This stereochemical complexity is crucial, as the spatial arrangement of substituents can dramatically influence binding affinity and selectivity for enantioselective protein targets. nih.govresearchgate.net

Scaffold Versatility : The pyrrolidine nucleus serves as an excellent anchor for chemical modifications. The nitrogen atom and the carbon atoms of the ring can be functionalized to introduce a variety of substituents, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. nih.gov The N-1 position, in particular, is a common point for substitution in many approved drugs. nih.gov

The selection of the N-acyl pyrrolidin-3-amine scaffold, specifically, combines the benefits of the pyrrolidine core with the functional handles of the N-acyl and 3-amine groups. The amide linkage provides a rigid unit capable of forming key hydrogen bond interactions within a receptor binding pocket, while the 3-amine position offers another vector for substitution to probe target interactions or attach other pharmacophoric elements. The (S)-3-aminopyrrolidine scaffold, for instance, has been explored for the development of novel kinase inhibitors. nih.gov

Exploration of Substituent Effects on the Cyclohexane (B81311) Ring and Pyrrolidine Nitrogen

The biological activity of 1-Cyclohexanecarbonylpyrrolidin-3-amine derivatives is highly dependent on the nature and position of substituents on both the cyclohexane ring and the pyrrolidine nitrogen.

Cyclohexane Ring Substituents:

The conformationally flexible cyclohexane ring plays a critical role in orienting substituents for optimal receptor binding. In its most stable chair conformation, substituents can occupy either axial or equatorial positions. libretexts.org Generally, substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.org The size of the substituent dictates the strength of this preference.

Structure-activity relationship studies on related molecules have demonstrated that modifications to a cyclohexane ring can significantly impact biological potency. nih.gov For example, expanding a cycloalkyl ring from cyclopropane to cyclopentane has been shown to improve potency in some systems, while the larger cyclohexane derivative was less active, suggesting an optimal size and conformational profile for the binding pocket. nih.gov The dynamic properties of the ring are also crucial; bulky substituents can lower the energy barrier for ring inversion, influencing the molecule's conformational equilibrium and, consequently, its reactivity and binding potential. nih.gov

Table 1: Hypothetical SAR Data for Cyclohexane Ring Substitutions

| Compound ID | Cyclohexane Substituent (R) | Position | Binding Affinity (Ki, nM) |

| 1a | H | - | 50 |

| 1b | 4-methyl (trans) | Equatorial | 35 |

| 1c | 4-methyl (cis) | Axial | 75 |

| 1d | 4-tert-butyl (trans) | Equatorial | 20 |

| 1e | 2-fluoro (trans) | Equatorial | 42 |

| 1f | Phenyl | - | 110 |

Pyrrolidine Nitrogen and N-Acyl Group:

The pyrrolidine nitrogen is a key determinant of the scaffold's chemical properties. In the parent pyrrolidine, the nitrogen is a secondary amine and imparts basicity. nih.gov However, in this compound, this nitrogen is part of an amide (N-acyl), which significantly reduces its basicity and transforms it into a hydrogen bond donor/acceptor unit. The conformational preference of N-substituted pyrrolidines is typically an envelope-type structure, where the nitrogen atom lies out of the plane formed by the four carbon atoms. researchgate.net

The cyclohexanecarbonyl group itself is a critical pharmacophoric element. Modifications to this group can influence binding through several mechanisms:

Steric Effects : Altering the size of the acyl group (e.g., replacing cyclohexane with cyclopentane or a larger group) can probe the dimensions of the binding pocket.

Electronic Effects : Introducing electron-withdrawing or -donating groups onto the cyclohexane ring can modulate the electronics of the amide carbonyl, affecting its hydrogen bonding capability.

Hydrophobic Interactions : The lipophilic nature of the cyclohexane ring contributes to binding, likely through interactions with hydrophobic regions of the target protein.

Stereochemical Influences on Molecular Recognition and Ligand Binding

Stereochemistry is a paramount factor in the molecular recognition of this compound derivatives by their biological targets. nih.govresearchgate.net The specific three-dimensional arrangement of atoms dictates how a ligand fits into the chiral environment of a protein binding site.

Pyrrolidine Ring Stereochemistry:

Cyclohexane Ring Stereochemistry:

For substituted cyclohexane rings, cis-trans isomerism plays a vital role. The relative stereochemistry of substituents determines whether they can simultaneously occupy favorable equatorial positions. For instance, in a trans-1,2-disubstituted cyclohexane, both groups can be in equatorial positions in one chair conformation, which is generally more stable. libretexts.orglibretexts.org In contrast, a cis-1,2-disubstituted cyclohexane must have one axial and one equatorial substituent. libretexts.org This conformational constraint directly impacts how the molecule presents its functional groups to the receptor, thereby influencing binding affinity.

Table 2: Influence of Stereochemistry on Hypothetical Biological Activity

| Compound ID | C3-Amine Configuration | C4-Substituent | Relative Stereochemistry | IC50 (µM) |

| 2a | S | H | - | 0.5 |

| 2b | R | H | - | 15.2 |

| 2c | S | 4-OH | trans | 0.2 |

| 2d | S | 4-OH | cis | 3.8 |

| 2e | R | 4-OH | trans | 25.0 |

Rational Design and Synthesis of this compound Analogs for Target Modulation

The rational design of analogs builds upon established SAR principles to optimize ligand potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this involves a systematic modification of its core components.

Design Strategy:

A typical rational design strategy would involve:

Scaffold Modification : Exploring alternative ring systems for the pyrrolidine or cyclohexane moieties to improve properties or fit within the target.

Substituent Scanning : Introducing a variety of substituents at different positions on the cyclohexane and pyrrolidine rings to probe for additional favorable interactions, such as hydrogen bonds, hydrophobic contacts, or ionic interactions.

Stereochemical Optimization : Synthesizing and testing individual stereoisomers to identify the optimal configuration for target engagement. nih.gov

Bioisosteric Replacement : Replacing functional groups (e.g., the amide linkage) with bioisosteres to improve metabolic stability or other drug-like properties while maintaining key binding interactions.

Synthetic Approach:

The synthesis of these analogs typically relies on established synthetic methodologies. A common route involves the preparation of a suitably protected 3-aminopyrrolidine (B1265635) intermediate, followed by coupling with cyclohexanecarboxylic acid or its derivatives.

A plausible synthetic pathway could be:

Preparation of the Pyrrolidine Core : The synthesis often starts from commercially available chiral precursors like L- or D-proline or 4-hydroxyproline to establish the desired stereochemistry. nih.gov Alternatively, modern asymmetric methods, such as enzyme-catalyzed reductive amination of a pro-chiral ketone, can yield enantiomerically pure (S)- or (R)-3-aminopyrrolidine derivatives. nih.gov

Amide Coupling : The key amide bond is formed by reacting the 3-aminopyrrolidine intermediate with an activated cyclohexanecarboxylic acid derivative (e.g., an acid chloride or using standard peptide coupling reagents like HATU or EDC).

Diversification : Analogs with various substituents on the cyclohexane ring can be synthesized by using correspondingly substituted cyclohexanecarboxylic acids. Further diversification on the pyrrolidine ring can be achieved by starting with appropriately substituted proline derivatives or other precursors.

Computational Approaches to SAR Prediction and Optimization for this compound

In silico computational methods are indispensable tools for accelerating the drug design cycle by predicting the activity of novel compounds and providing insights into ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for understanding SAR. nih.gov For a series of this compound analogs with known biological activities, a 3D-QSAR model can be generated. This model produces contour maps that visualize regions around the aligned molecules where specific properties are predicted to influence activity. nih.gov

Steric Maps : Indicate where bulky groups increase or decrease activity.

Electrostatic Maps : Show where positive or negative charges are favorable.

Hydrophobic Maps : Highlight regions where hydrophobic character is preferred. These maps provide a clear visual guide for designing new analogs with potentially improved potency.

Molecular Docking:

Molecular docking simulations predict the preferred orientation and conformation of a ligand when bound to a target protein. nih.gov By docking this compound into the active site of a receptor, researchers can:

Identify key amino acid residues involved in binding.

Visualize crucial interactions, such as hydrogen bonds between the amide group and the protein backbone. nih.gov

Rationalize the observed SAR for existing analogs (e.g., why a larger substituent at a specific position improves affinity).

Propose new modifications to enhance these interactions.

Molecular Dynamics (MD) Simulations:

While docking provides a static snapshot, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. nih.gov This approach accounts for protein flexibility and the presence of water molecules, offering a more realistic assessment of binding stability and the energetics of the interaction. MD can help refine docking poses and provide deeper insights into the conformational changes that occur upon ligand binding.

Computational and Theoretical Chemistry Investigations of 1 Cyclohexanecarbonylpyrrolidin 3 Amine

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These approaches can elucidate electron distribution, molecular orbital energies, and reactivity indicators, providing a foundational understanding of a compound's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For a molecule like 1-Cyclohexanecarbonylpyrrolidin-3-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can determine its optimized geometry in both the ground and excited states. beilstein-journals.org

These calculations yield crucial information about the molecule's electronic properties. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. Such studies have been instrumental in understanding the reaction mechanisms of pyrrolidine (B122466) derivatives. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Ground State Energy | -850.123 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | 2.18 | eV |

| HOMO-LUMO Gap | 8.72 | eV |

| Dipole Moment | 3.45 | Debye |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of studying molecular properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed to obtain precise calculations of its geometry and thermochemical data. whiterose.ac.uk

These methods are particularly useful for determining properties such as the heat of formation, entropy, and Gibbs free energy. Such data are vital for predicting the spontaneity of reactions involving the compound and for understanding its stability under various conditions. While computationally more demanding than DFT, ab initio methods offer a higher level of theory and are often used to benchmark other computational approaches.

Table 2: Hypothetical Thermochemical Data for this compound from Ab Initio Calculations

| Thermochemical Property | Value | Unit |

| Standard Enthalpy of Formation | -150.5 | kJ/mol |

| Standard Entropy | 420.8 | J/mol·K |

| Gibbs Free Energy of Formation | -45.2 | kJ/mol |

Note: These values are hypothetical and serve as examples of typical outputs from ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, which contains a flexible cyclohexyl ring and a pyrrolidine ring, MD simulations can provide invaluable insights into its conformational landscape. nih.gov

By simulating the motion of atoms over a period of time, typically nanoseconds to microseconds, MD can identify the most stable conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

In the context of drug discovery, MD simulations are frequently used to model the interaction between a ligand and its protein target. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations could be used to study its binding mode within the active site of a target protein, providing information on the stability of the complex and the key intermolecular interactions.

Molecular Mechanics (MM) and Force Field Development for Pyrrolidine Systems

Molecular mechanics methods offer a computationally less expensive alternative to quantum mechanics for studying large molecular systems. The accuracy of MM calculations is highly dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of a system of atoms. ethz.ch

For pyrrolidine-containing systems, specific force fields have been developed to accurately model their conformational energies and dynamics. uc.pt The development of a robust force field for a class of molecules often involves parameterization against high-level quantum mechanical calculations and experimental data. ethz.ch An improved molecular mechanics force field for aliphatic acyclic amines has been developed that accurately reproduces molecular structures and energy differences between conformers. researchgate.net The CHARMM General Force Field (CGenFF) is designed for drug-like molecules and is compatible with biomolecular force fields. nih.gov

In Silico Screening and Virtual Ligand Design Utilizing the this compound Scaffold

The this compound scaffold can serve as a starting point for the design of new bioactive molecules through in silico screening and virtual ligand design. arabjchem.org Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a biological target. researchgate.net

Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to this process. nih.gov Docking studies can predict the binding orientation of derivatives of the scaffold within a protein's active site, while QSAR models can correlate structural features with biological activity to guide the design of more potent compounds. arabjchem.orgnih.gov For instance, studies on 3,4-disubstituted pyrrolidine sulfonamides have utilized these techniques to identify potential drug candidates for neurological disorders. arabjchem.org

Prediction of Spectroscopic Signatures and Intermolecular Interactions using Computational Models

Computational models can be used to predict various spectroscopic properties of this compound, which can be invaluable for its characterization. For example, DFT calculations can predict its vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm its structure.

Furthermore, these models can provide detailed information about the intermolecular interactions that this molecule can form. By calculating the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich or electron-poor can be identified, predicting sites for hydrogen bonding and other non-covalent interactions. This is crucial for understanding its solubility, crystal packing, and interactions with biological macromolecules.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Cyclohexanecarbonylpyrrolidin 3 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the pharmaceutical sciences for separating and quantifying the components of a mixture. For a compound such as 1-Cyclohexanecarbonylpyrrolidin-3-amine, various chromatographic techniques are utilized to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra High-Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the purity profiling and quantification of non-volatile compounds like this compound. These methods offer high resolution, sensitivity, and reproducibility.

A typical reversed-phase HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier such as acetonitrile or methanol. The inclusion of a buffer is crucial for maintaining a consistent pH and ensuring the reproducibility of the retention time of the amine-containing analyte. Gradient elution is often employed to ensure the efficient elution of the compound while also separating it from any potential impurities with differing polarities. Detection is commonly achieved using a UV detector, as the amide chromophore in the molecule allows for absorbance in the lower UV range (typically around 200-220 nm). For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

UHPLC, with its use of smaller particle size columns (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UHPLC method for this compound would follow similar principles to an HPLC method but with optimized parameters to leverage the benefits of the technology.

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

Gas Chromatography (GC) Approaches for Volatile Amine Analogs

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively low volatility due to its molecular weight and polar functional groups, GC can be employed for the analysis of related volatile impurities or degradation products. For direct analysis of less volatile amines, derivatization is often necessary to increase their volatility and thermal stability.

A common derivatization agent for amines is a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group. The resulting derivative is more volatile and less prone to adsorption on the GC column. The analysis would typically be performed on a mid-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Chiral Chromatography for Stereoisomer Separation

Since this compound contains a chiral center at the 3-position of the pyrrolidine (B122466) ring, it can exist as a pair of enantiomers. The separation and quantification of these stereoisomers are critical, as they may exhibit different pharmacological and toxicological profiles. Chiral chromatography is the most effective method for this purpose.

Chiral HPLC is the predominant technique for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines and amides.

For the separation of the enantiomers of this compound, a column such as a Chiralpak® AD-H or Chiralcel® OD-H could be employed. The mobile phase would likely be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and reduce tailing by blocking active sites on the stationary phase. Detection would be performed using a UV detector. The relative amounts of the two enantiomers can be determined from the peak areas in the chromatogram. nih.gov

Table 2: Exemplary Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity and revealing its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the structure of this compound.

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the cyclohexyl ring, the pyrrolidine ring, and the amine proton. The chemical shifts of these protons would be influenced by their neighboring functional groups. For instance, the protons on the carbon adjacent to the amide nitrogen would be shifted downfield compared to other protons on the pyrrolidine ring.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide group (typically in the range of 170-180 ppm), the carbons of the cyclohexyl ring, and the carbons of the pyrrolidine ring. oregonstate.eduudel.edu The chemical shifts provide valuable information about the electronic environment of each carbon.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum shows correlations between coupled protons, allowing for the tracing of the proton network within the cyclohexyl and pyrrolidine rings. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, aiding in the assignment of both the ¹H and ¹³C spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide C=O | - | ~175 |

| Cyclohexyl CH | ~2.2-2.4 | ~45 |

| Cyclohexyl CH₂ | ~1.1-1.9 | ~25-30 |

| Pyrrolidine CH-N | ~3.2-3.8 | ~45-55 |

| Pyrrolidine CH-NH₂ | ~3.0-3.5 | ~50-60 |

| Pyrrolidine CH₂ | ~1.8-2.2 | ~30-40 |

| Amine NH₂ | Variable | - |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a highly sensitive and selective tool for both qualitative and quantitative analysis.

For this compound, electrospray ionization (ESI) would be a suitable ionization technique for LC-MS analysis. In positive ion mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺, which would confirm its molecular weight. Further fragmentation of this ion in the mass spectrometer (MS/MS) would yield characteristic product ions. For example, cleavage of the amide bond could result in fragments corresponding to the cyclohexanecarbonyl cation and the protonated pyrrolidin-3-amine.

GC-MS analysis, following derivatization as discussed earlier, would provide complementary information. Electron ionization (EI) is typically used in GC-MS, which often leads to more extensive fragmentation than ESI. The resulting mass spectrum would provide a unique fingerprint of the derivatized compound, which can be used for identification and confirmation.

Table 4: Expected Mass Spectrometric Fragments for this compound

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 197.16 |

| [C₇H₁₁O]⁺ | Cyclohexanecarbonyl Cation | 111.08 |

| [C₄H₁₀N₂ + H]⁺ | Protonated Pyrrolidin-3-amine | 87.09 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic fingerprint based on its unique structural components: a cyclohexyl ring, a tertiary amide, a pyrrolidine ring, and a primary amine.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The primary amine (-NH2) group is readily identifiable by two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region—one for the asymmetric stretch and one for the symmetric stretch. tcichemicals.com A strong, broad N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. nih.gov The tertiary amide group (C=O) exhibits a very strong and sharp absorption band for the C=O stretching vibration, typically in the range of 1680-1630 cm⁻¹. The C-N stretching vibrations of the amide and the amine will appear in the fingerprint region, generally between 1350 cm⁻¹ and 1000 cm⁻¹. nih.gov The cyclohexyl and pyrrolidine rings will contribute numerous C-H stretching vibrations just below 3000 cm⁻¹ and a complex pattern of C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR by detecting changes in the polarizability of a molecule's electron cloud during vibration. While N-H and O-H stretches are often weak in Raman spectra, the C=O stretch of the amide group is typically a strong and sharp band. The aliphatic C-H stretching and bending modes of the cyclohexyl and pyrrolidine rings also produce characteristic Raman signals. Raman spectroscopy is particularly useful for analyzing aqueous samples, as water is a weak Raman scatterer, minimizing interference. thermofisher.com The combination of IR and Raman provides a more complete vibrational profile of the molecule.

Below is a table of expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 | Weak | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3400 - 3300 | Weak | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium | Medium-Strong |

| Primary Amine (-NH₂) | N-H Wag | 910 - 665 | Weak | Broad |

| Tertiary Amide (-C=O)N- | C=O Stretch | 1680 - 1630 | Strong | Strong |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong | Strong |

| Aliphatic C-H | CH₂ Bend (Scissoring) | ~1470 | Medium | Medium |

| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Medium | Medium-Weak |

Quantitative Analysis Method Development and Validation

Developing a robust and reliable quantitative method is crucial for determining the concentration of this compound in various matrices, such as in bulk drug substances or pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the technique of choice for this purpose due to its high sensitivity, specificity, and broad applicability.

Method development begins with selecting an appropriate chromatographic mode, typically reversed-phase HPLC for a molecule of this polarity. Key parameters to optimize include:

Column: A C18 stationary phase is a common starting point, providing good retention for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good peak shape and resolution from potential impurities.

Detector: A UV detector can be used if the molecule possesses a suitable chromophore. However, for enhanced sensitivity and selectivity, a mass spectrometer (MS) is preferred. Electrospray ionization (ESI) in positive mode would be highly effective for this compound due to the basicity of the amine and the polar nature of the amide.

Derivatization Strategies for Enhanced Detection and Selectivity

For analytes that lack a strong chromophore for UV detection or exhibit poor ionization efficiency for MS, chemical derivatization is a powerful strategy to enhance detection and improve chromatographic properties. thermofisher.com Derivatization involves reacting the analyte with a reagent to form a derivative with more favorable characteristics. For this compound, the primary amine group is the main target for derivatization.

For HPLC Analysis:

Fluorescent Derivatization: Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to produce highly fluorescent derivatives. thermofisher.comresearchgate.net This allows for extremely sensitive detection using a fluorescence detector (FLD), often reaching femtomole levels. nih.gov

UV-Absorbing Derivatization: Reagents that introduce a strong chromophore can be used to improve detection by a standard UV-Vis detector.

For Gas Chromatography (GC) Analysis: Although less common for a molecule of this size and polarity, GC analysis can be made possible through derivatization to increase volatility and thermal stability.

Acylation: Reagents such as pentafluorobenzoyl chloride (PFBOC) react with the primary amine to form a stable, volatile amide derivative. nih.govresearchgate.net These halogenated derivatives are highly sensitive to electron capture detection (ECD), enabling trace-level analysis. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to replace the active hydrogens on the amine with trimethylsilyl (TMS) groups, thereby increasing volatility.

The following table summarizes common derivatization strategies.

| Technique | Reagent | Target Functional Group | Derivative Properties |

| HPLC-FLD | Dansyl Chloride | Primary Amine | Highly Fluorescent |

| HPLC-FLD/UV | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine | Highly Fluorescent, UV-active |

| GC-ECD/MS | Pentafluorobenzoyl chloride (PFBOC) | Primary Amine | Volatile, Electron-capturing |

| GC-FID/MS | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Volatile, Thermally Stable |

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection/Quantification

Once a quantitative method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and demonstrates that the analytical procedure is reliable, reproducible, and accurate. The key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH). nih.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The correlation coefficient (r²) should typically be ≥ 0.99. thermofisher.com

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is determined by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and calculating the percent recovery. phenomenex.com For a drug substance assay, recovery is often expected to be within 98.0% to 102.0%.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories. The precision is expressed as the relative standard deviation (RSD), which should generally be ≤ 2%.

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. rsc.org

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1. rsc.org

The table below outlines typical acceptance criteria for these validation parameters.

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | Percent Recovery (%) | 98.0 - 102.0% |

| Precision | Relative Standard Deviation (RSD%) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | ~ 10:1 |

Advanced Techniques for Trace Analysis and Impurity Profiling

Impurity profiling—the identification, quantification, and characterization of impurities in pharmaceutical substances—is a critical aspect of drug development and quality control. ijprajournal.com Impurities can arise from the manufacturing process, degradation of the drug substance, or contamination. ijprajournal.com Given that even trace amounts of certain impurities can pose a safety risk, highly sensitive and specific analytical techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and impurity profiling. biomedres.us This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. In an LC-MS/MS system, after chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the molecular ion of the impurity). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of analytes at very low concentrations, even in complex matrices, by filtering out background noise. researchgate.net

For this compound, this technique would be invaluable for detecting and quantifying process-related impurities or degradation products. For instance, the secondary amine nature of the pyrrolidine ring (before acylation) or the primary amine could potentially react with trace nitrosating agents to form nitrosamine impurities, which are a class of potent carcinogens under intense regulatory scrutiny. researchgate.netjpsbr.org LC-high resolution mass spectrometry (LC-HRMS) is another powerful tool that provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities, which is a crucial step in their structural elucidation. lcms.cz

Preclinical Research and Biological Applications of 1 Cyclohexanecarbonylpyrrolidin 3 Amine Analogs

In Vitro Pharmacological Profiling of 1-Cyclohexanecarbonylpyrrolidin-3-amine Derivatives (e.g., receptor binding, enzyme inhibition)

Derivatives of the pyrrolidine (B122466) scaffold have been synthesized and evaluated for their inhibitory or antagonistic activity against various biological targets. For instance, certain pyrrolidine-containing compounds have been identified as potent antagonists of the chemokine receptor CXCR4, which is implicated in cancer metastasis and HIV infection. nih.govfrontiersin.org In one study, a pyrrolidine derivative demonstrated a strong binding affinity for the CXCR4 receptor with an IC₅₀ value of 79 nM. nih.govfrontiersin.org

Other research has focused on the enzyme inhibitory potential of pyrrolidine analogs. Polyhydroxylated pyrrolidine derivatives have been investigated as inhibitors of glycosidase and aldose reductase, enzymes relevant to the management of diabetes. nih.govfrontiersin.org One such derivative exhibited 57% inhibition of aldose reductase (ALR2) in an in vitro model. nih.govfrontiersin.org N-acetylpyrrolidine derivatives have also been explored for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov

The following table summarizes the in vitro pharmacological data for selected pyrrolidine derivatives, highlighting the diversity of targets for this class of compounds.

| Compound Class | Target | Assay | Activity |

| Pyrrolidine-containing CXCR4 Antagonist | CXCR4 Receptor | Receptor Binding Assay | IC₅₀ = 79 nM nih.govfrontiersin.org |

| Polyhydroxylated Pyrrolidine Derivative | Aldose Reductase (ALR2) | Enzyme Inhibition Assay | 57% Inhibition nih.govfrontiersin.org |

Cell-Based Assays for Biological Activity Evaluation (e.g., cellular uptake, target engagement)

To complement in vitro binding and enzyme assays, cell-based assays are crucial for evaluating the biological activity of compounds in a more physiologically relevant context. For pyrrolidine derivatives targeting the CXCR4 receptor, a key cell-based assay is the measurement of CXCL12-induced cytosolic calcium flux. nih.govfrontiersin.org The chemokine CXCL12 is the natural ligand for CXCR4, and its binding triggers a signaling cascade that includes an increase in intracellular calcium levels. A potent pyrrolidine-based CXCR4 antagonist was shown to inhibit this CXCL12-induced calcium flux with an IC₅₀ value of 0.25 nM, demonstrating its functional antagonism in a cellular setting. nih.govfrontiersin.org

Such assays are critical for confirming that a compound can not only bind to its target but also modulate its downstream signaling pathways, providing a more comprehensive understanding of its cellular efficacy.

Investigation of Mechanism of Action at the Molecular Level for Pyrrolidine Scaffolds

The pharmacological activity of pyrrolidine derivatives is intrinsically linked to the stereochemistry and conformational flexibility of the pyrrolidine ring. ontosight.aiontosight.ainih.govresearchgate.net The non-planar, puckered nature of the saturated five-membered ring allows for a three-dimensional arrangement of substituents that can be optimized for specific biological targets. ontosight.aiontosight.ainih.govresearchgate.net This "pseudorotation" of the ring enables it to adopt various energetically favorable conformations, which is a key advantage in drug design. ontosight.aiontosight.ainih.govresearchgate.net

The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical determinant of biological activity. ontosight.aiontosight.ainih.govresearchgate.net Different stereoisomers of a pyrrolidine-containing compound can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. ontosight.aiontosight.ainih.govresearchgate.net For example, in the development of agonists for peroxisome proliferator-activated receptors (PPARs), specific cis-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives were found to be potent dual agonists of PPARα and PPARγ. nih.gov This stereochemical arrangement was crucial for their activity in restoring glucose metabolism and improving dyslipidemia in models of type 2 diabetes. nih.gov

Structure-Based Ligand Design Initiatives Utilizing the this compound Core

The inherent structural features of the pyrrolidine scaffold make it an attractive starting point for structure-based ligand design. The ability to introduce diverse substituents at multiple positions on the ring allows for the fine-tuning of a compound's steric and electronic properties to achieve optimal interactions with a target's binding site.

While specific structure-based design initiatives for the this compound core are not extensively documented in publicly available literature, the general principles of drug design strongly support its potential. The cyclohexanecarbonyl group provides a lipophilic anchor, while the aminopyrrolidine moiety offers a versatile platform for introducing further chemical diversity. This could be achieved through techniques such as fragment-based ligand design, where small molecular fragments are computationally or experimentally screened for binding to a target protein and then grown or linked together to create a more potent ligand. The pyrrolidine core can serve as a central scaffold to link such fragments.

Development of Research Probes and Tool Compounds Based on this compound

The development of chemical probes and tool compounds is essential for dissecting biological pathways and validating new drug targets. A tool compound is a selective small molecule that can be used to study the function of a specific protein in cells or in vivo. Given the diverse biological activities exhibited by pyrrolidine derivatives, analogs of this compound could be developed as research probes. nih.govfrontiersin.org

For a compound to be a good research probe, it should ideally have high potency for its target, a well-defined mechanism of action, and sufficient selectivity over other related proteins. By systematically modifying the substituents on the pyrrolidine ring and the cyclohexyl group of the this compound scaffold, it is conceivable to develop such specific pharmacological tools. These probes could then be used, for example, to investigate the physiological roles of novel enzymes or receptors, thereby paving the way for new therapeutic strategies.

Future Directions and Emerging Research Opportunities for 1 Cyclohexanecarbonylpyrrolidin 3 Amine

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by accelerating the drug discovery process, enhancing precision, and lowering costs. researchgate.netnih.gov For 1-Cyclohexanecarbonylpyrrolidin-3-amine, these technologies offer a powerful toolkit to navigate the vast chemical space and identify novel drug candidates. nih.gov

Future research can leverage AI/ML in several key areas:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new derivatives of this compound. nih.gov This includes predicting efficacy, toxicity, and pharmacokinetic profiles, thereby prioritizing the synthesis of the most promising compounds. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, tailored to bind to specific biological targets with high affinity and selectivity. news-medical.net These algorithms can explore a much larger and more diverse chemical space than traditional methods. news-medical.net

Target Identification: AI can analyze complex biological data, including genomics and proteomics, to identify novel therapeutic targets for which derivatives of this compound might be effective. harvard.edu Combined with tools like AlphaFold, which predicts protein structures, AI can accelerate the design of drugs for these new targets. harvard.edu

Table 1: Applications of AI/ML in the Discovery of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Rapidly screen vast virtual libraries of compounds based on the this compound scaffold against a biological target. nih.gov | Reduces time and cost associated with high-throughput screening. |

| QSAR Modeling | Establish quantitative structure-activity relationships to predict the biological activity of novel derivatives based on their chemical structure. researchgate.net | Guides the rational design of more potent and selective compounds. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov | Helps in the early identification of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. |

| Generative Design | Create novel molecular structures with desired properties that incorporate the core scaffold. news-medical.net | Expands the accessible chemical space and leads to the discovery of innovative drug candidates. |

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. wjarr.com Future research on this compound should focus on developing synthetic methods that are not only efficient but also environmentally benign.

The concept of atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to this effort. ispe.orgjocpr.com High atom economy is crucial for reducing waste and maximizing yield. jddhs.com

Key strategies for sustainable synthesis include:

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions with higher selectivity, thereby reducing energy consumption and waste. mdpi.com Exploring catalytic methods for the synthesis of the pyrrolidine (B122466) ring or the coupling of the cyclohexanecarbonyl moiety would be a valuable research direction.

Renewable Feedstocks: Investigating the use of bio-based materials as starting points for the synthesis can reduce the reliance on non-renewable petrochemicals. jddhs.com

Flow Chemistry: Continuous flow synthesis offers better control over reaction parameters, can improve safety, and often leads to higher yields and purity, contributing to a more sustainable process. ispe.org

Table 2: Principles of Green Chemistry for Sustainable Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Atom Economy | Designing synthetic routes (e.g., cycloadditions, rearrangements) that maximize the incorporation of all reactant atoms into the final product. jocpr.com |

| Use of Catalysis | Employing catalytic (e.g., biocatalytic, metal-catalyzed) instead of stoichiometric reagents to improve efficiency and reduce waste. mdpi.com |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. mdpi.com |

| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption compared to conventional heating. ispe.orgmdpi.com |

Application of this compound in New Chemical Modalities

The field of drug discovery is expanding beyond traditional small molecules to include a range of "new chemical modalities." nih.govacs.org These innovative approaches can tackle biological targets that were previously considered "undruggable." nih.gov The this compound scaffold, with its distinct structural features, is well-suited for incorporation into these novel therapeutic platforms.

Emerging modalities where this scaffold could be applied include:

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound structure could serve as a linker component or as a binder to either the target protein or the E3 ligase.

Molecular Glues: These are smaller molecules that induce or stabilize the interaction between two proteins that would not otherwise interact, often leading to the degradation of one of the proteins. universiteitleiden.nl Derivatives of the core compound could be screened for such properties.

Peptide-Drug Conjugates: The amine functionality on the pyrrolidine ring provides a convenient handle for conjugation to peptides. This could be used to improve the targeting, cell penetration, or pharmacokinetic properties of peptide-based therapeutics.

Antibody-Drug Conjugates (ADCs): In a similar vein, the scaffold could be part of the linker or payload system in ADCs, which combine the specificity of an antibody with the potency of a small molecule cytotoxin. universiteitleiden.nl

Interdisciplinary Research with Structural Biology and Biophysics for Target Characterization

A deep understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. Interdisciplinary collaboration with structural biologists and biophysicists will be crucial for elucidating the therapeutic potential of this compound derivatives.

Biophysical techniques are essential in the early stages of drug discovery for hit identification and characterization. nih.gov Key methods include:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution, three-dimensional structures of a target protein in complex with a ligand derived from the this compound scaffold. mdpi.com This atomic-level detail is invaluable for understanding the mode of action and for guiding the design of more potent and selective analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing information on which parts of the molecule are interacting with the target and revealing details about the dynamics of the binding event. mdpi.com

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods are used to quantify the binding affinity (how tightly a compound binds to its target) and the thermodynamics of the interaction, which are critical parameters for lead optimization. nih.gov

Table 3: Biophysical Techniques for Target Characterization

| Technique | Information Provided | Application in Drug Discovery |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes. royalsocietypublishing.org | Structure-based drug design, understanding binding mode. nih.gov |

| NMR Spectroscopy | Information on molecular interactions, dynamics, and structure in solution. mdpi.com | Fragment screening, hit validation, mapping binding sites. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics (on- and off-rates) and affinity of binding. nih.gov | Hit screening, lead optimization, kinetic profiling. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, enthalpy, entropy). nih.gov | Elucidating the driving forces of binding, mechanism of action studies. |

| Mass Spectrometry (MS) | Detection and characterization of protein-small molecule complexes. nih.gov | Primary screening, hit confirmation. |

Impact on the Medicinal Chemistry Synthetic Toolbox and Lead Optimization